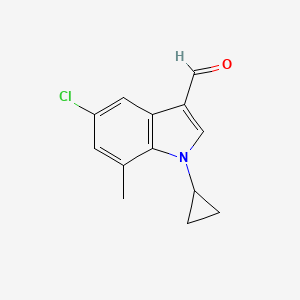
5-クロロ-1-シクロプロピル-7-メチル-1H-インドール-3-カルバルデヒド
概要
説明
5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde: is an organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound features a chloro substituent at the 5-position, a cyclopropyl group at the 1-position, a methyl group at the 7-position, and an aldehyde group at the 3-position of the indole ring
科学的研究の応用
Chemistry
In chemistry, 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other materials that require specific structural features provided by the indole ring system.
作用機序
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with . Without specific information on “5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by “5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde” would depend on its specific targets and mode of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely. Some indole derivatives are known to have high gastrointestinal absorption . .
Result of Action
The molecular and cellular effects of indole derivatives can include a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of “5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde” would depend on its specific targets and mode of action.
生化学分析
Biochemical Properties
5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde, have been shown to inhibit certain enzymes involved in cancer cell proliferation, such as protein kinases . These interactions often involve binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the aryl hydrocarbon receptor pathway, which plays a role in regulating immune responses and detoxification processes . Additionally, 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde can induce apoptosis in cancer cells by altering the expression of genes involved in cell survival and death .
Molecular Mechanism
At the molecular level, 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, this compound has been shown to act as an agonist at the aryl hydrocarbon receptor, stimulating the production of interleukin-22, which facilitates mucosal reactivity . Additionally, it can inhibit the activity of certain protein kinases, thereby affecting cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde can lead to sustained changes in cellular metabolism and gene expression, particularly in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At high doses, it may cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.
Transport and Distribution
The transport and distribution of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression . The subcellular distribution of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde can also affect its stability and degradation, as well as its ability to exert its biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of Substituents:
Formylation: The formyl group can be introduced via Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carboxylic acid.
Reduction: 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
類似化合物との比較
Similar Compounds
5-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde: Lacks the methyl group at the 7-position.
5-chloro-7-methyl-1H-indole-3-carbaldehyde: Lacks the cyclopropyl group at the 1-position.
1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde: Lacks the chloro group at the 5-position.
Uniqueness
The combination of the chloro, cyclopropyl, and methyl groups in 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde provides a unique set of chemical properties that can be exploited in various synthetic and biological applications. The specific arrangement of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
5-chloro-1-cyclopropyl-7-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-8-4-10(14)5-12-9(7-16)6-15(13(8)12)11-2-3-11/h4-7,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQWOWSTHBSRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C=C2C=O)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1406820.png)
![7-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1406821.png)
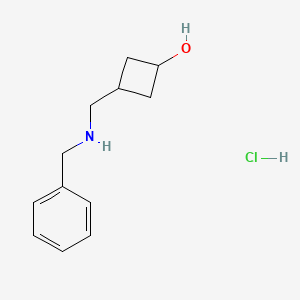
![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406823.png)
![(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride](/img/structure/B1406826.png)
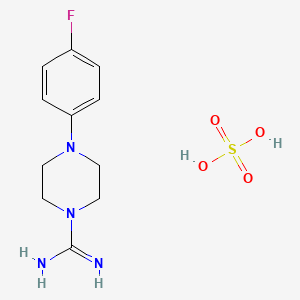
![2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid](/img/structure/B1406831.png)
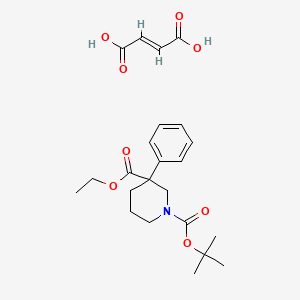
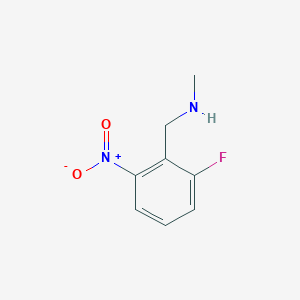
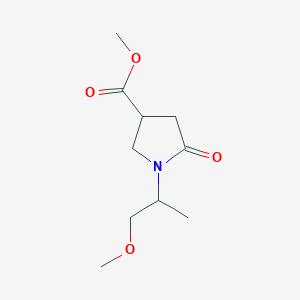
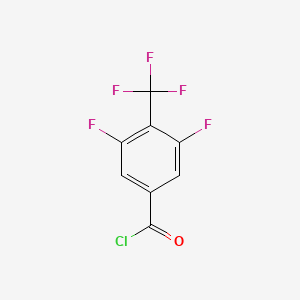
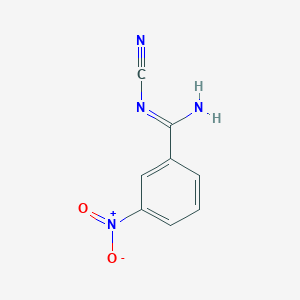
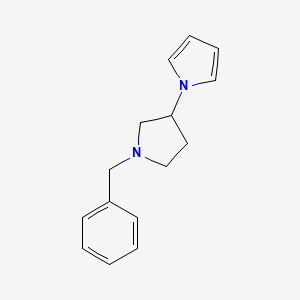
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate](/img/structure/B1406842.png)
